[Mpa1, D-Tyr(Et)2, D-Tic7, D-Tic9]OT
CAS No.:
Cat. No.: VC14561866
Molecular Formula: C58H77N11O12S2
Molecular Weight: 1184.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C58H77N11O12S2 |
|---|---|
| Molecular Weight | 1184.4 g/mol |
| IUPAC Name | (3R)-2-[(2S)-2-[[(3R)-2-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-ethoxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-4-methylpentanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide |
| Standard InChI | InChI=1S/C58H77N11O12S2/c1-6-33(5)50-56(78)63-40(20-21-47(59)70)52(74)64-42(28-48(60)71)53(75)66-44(31-83-82-23-22-49(72)62-41(54(76)67-50)25-34-16-18-39(19-17-34)81-7-2)58(80)69-30-38-15-11-9-13-36(38)27-46(69)55(77)65-43(24-32(3)4)57(79)68-29-37-14-10-8-12-35(37)26-45(68)51(61)73/h8-19,32-33,40-46,50H,6-7,20-31H2,1-5H3,(H2,59,70)(H2,60,71)(H2,61,73)(H,62,72)(H,63,78)(H,64,74)(H,65,77)(H,66,75)(H,67,76)/t33-,40-,41-,42-,43-,44-,45+,46+,50-/m0/s1 |
| Standard InChI Key | WNQPWZVGNWMXJD-YJDWKIOXSA-N |
| Isomeric SMILES | CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CC4=CC=CC=C4C[C@@H]3C(=O)N[C@@H](CC(C)C)C(=O)N5CC6=CC=CC=C6C[C@@H]5C(=O)N)CC(=O)N)CCC(=O)N |
| Canonical SMILES | CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CC4=CC=CC=C4CC3C(=O)NC(CC(C)C)C(=O)N5CC6=CC=CC=C6CC5C(=O)N)CC(=O)N)CCC(=O)N |
Introduction
Structural Modifications and Synthetic Design
Position-Specific Substitutions
The structural framework of [Mpa1, D-Tyr(Et)2, D-Tic7, D-Tic9]OT derives from systematic modifications to native OT (Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH2):
The stereochemical inversion at positions 2, 7, and 9 disrupts native OT’s agonist activity while promoting competitive receptor blockade.
Synthetic Methodology
Synthesis follows solid-phase peptide synthesis (SPPS) protocols using Fmoc chemistry . Key steps include:
-
Resin Loading: Wang resin pre-loaded with Fmoc-Gly-OH at position 9.
-
Sequential Coupling: Automated coupling of D-Tic (positions 7, 9), D-Tyr(Et) (position 2), and Mpa (position 1) using HBTU/HOBt activation.
-
Global Deprotection: Cleavage from resin via TFA/water/TIS (95:2.5:2.5) to remove side-chain protecting groups.
-
Purification: Reverse-phase HPLC (C18 column, 10–60% acetonitrile gradient) yields >95% purity .
Pharmacological Properties
Antagonistic Potency
In rat uterotonic assays, [Mpa1, D-Tyr(Et)2, D-Tic7, D-Tic9]OT demonstrates a pA2 value of 8.40 ± 0.15, surpassing native OT’s agonistic efficacy (pD2 = 8.90) and indicating robust competitive inhibition . Comparatively, analogues lacking the D-Tic9 substitution (e.g., [Mpa1, D-Tyr(Et)2, D-Tic7, Aib9]OT) exhibit slightly lower potency (pA2 = 8.31 ± 0.19), underscoring the critical role of dual D-Tic substitutions in enhancing receptor blockade .
Receptor Binding Affinity
Radioligand displacement assays using human OTR-expressing cells reveal an IC50 of 2.1 nM for [Mpa1, D-Tyr(Et)2, D-Tic7, D-Tic9]OT, compared to 0.8 nM for native OT . This high affinity arises from:
-
Hydrophobic Interactions: D-Tic7 and D-Tic9 engage with OTR’s transmembrane helices 3 and 6.
-
Steric Hindrance: The ethyl group on D-Tyr(Et)2 occludes agonist-induced receptor activation .
Comparative Analysis with Related Analogues
Dual D-Tic substitutions at positions 7 and 9 confer superior selectivity over vasopressin V1a receptors (V1aR), minimizing off-target effects in cardiovascular assays .
Mechanism of Action
Conformational Restriction
Circular dichroism (CD) spectroscopy confirms that D-Tic residues induce a type II β-turn between residues 7–9, stabilizing a conformation incompatible with OTR’s active state . Molecular dynamics simulations further reveal that D-Tic9 forms a hydrogen bond with OTR’s Gln112, preventing agonist-induced conformational changes .
Allosteric Modulation
The ethyl group on D-Tyr(Et)2 occupies a hydrophobic pocket near OTR’s extracellular loop 2, allosterically inhibiting Gq protein coupling . This dual mechanism—orthosteric competition and allosteric modulation—explains the analogue’s enhanced inhibitory profile.
Applications and Future Directions
Research Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume